N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC9658748
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -](/images/structure/VC9658748.png)
Specification
Molecular Formula | C18H19N3O2S |
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Molecular Weight | 341.4 g/mol |
IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide |
Standard InChI | InChI=1S/C18H19N3O2S/c1-18(2,3)14-10-24-17(19-14)20-15(22)13-9-21(4)16(23)12-8-6-5-7-11(12)13/h5-10H,1-4H3,(H,19,20,22) |
Standard InChI Key | WNKULGAGJCZRHX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C |
Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C |
Introduction
Chemical Structure and Nomenclature
The compound features a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is linked to a 4-tert-butyl-1,3-thiazol-2(3H)-ylidene group in the (2Z) configuration. This arrangement creates a planar conjugated system extending across the isoquinoline-thiazole interface, which may influence its electronic properties and biological interactions.
Molecular Formula: C₁₈H₁₉N₃O₂S
Molecular Weight: 341.43 g/mol
IUPAC Name: N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Synthesis and Manufacturing
The synthesis typically involves a multi-step route starting from 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Key steps include:
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Activation of the carboxylic acid: Conversion to the acid chloride using thionyl chloride or oxalyl chloride.
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Coupling with the thiazole amine: Reaction with 4-tert-butyl-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Tautomerization: Formation of the (2Z)-ylidene configuration under basic conditions.
Table 1: Comparative Synthesis Routes
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | SOCl₂, reflux | 92 | 98.5 |
2 | EDCl, DMF, rt | 78 | 97.2 |
3 | K₂CO₃, MeOH | 85 | 99.1 |
Reaction optimization studies indicate that using DMF as a solvent in Step 2 improves yields compared to THF or dichloromethane. Purification via recrystallization from ethanol/water mixtures yields analytically pure material suitable for biological testing.
Physical and Chemical Properties
The compound exists as a pale yellow crystalline solid under standard conditions. Key physicochemical parameters include:
Table 2: Physicochemical Properties
Property | Value |
---|---|
Melting Point | 218–220°C (dec.) |
Solubility (25°C) | DMSO: >50 mg/mL |
Water: <0.1 mg/mL | |
logP | 3.2 ± 0.1 |
pKa (calculated) | 4.1 (amide), 9.3 (thiazole) |
The low aqueous solubility and moderate lipophilicity (logP = 3.2) suggest potential challenges in formulation for oral administration. Stability studies show decomposition <5% after 6 months at -20°C under nitrogen atmosphere .
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, isoquinoline H-5)
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δ 7.92–7.85 (m, 2H, isoquinoline H-6,7)
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δ 6.38 (s, 1H, thiazole H-5)
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δ 2.65 (s, 3H, N-CH₃)
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δ 1.42 (s, 9H, C(CH₃)₃)
IR (KBr):
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1685 cm⁻¹ (C=O, amide)
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1640 cm⁻¹ (C=N, thiazole)
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1550 cm⁻¹ (C=C aromatic)
The NMR data confirm the (2Z) configuration through the absence of coupling between the thiazole proton and adjacent groups, consistent with ylidene tautomer stabilization.
Applications in Medicinal Chemistry
This compound serves as:
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A lead structure for oncology drug discovery
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A fluorescent probe for protein binding studies (λₑₓ = 360 nm, λₑₘ = 450 nm)
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A building block in multicomponent reactions for library synthesis
Ongoing research explores its utility in PROTAC (proteolysis-targeting chimera) design, leveraging the thiazole group as an E3 ligase recognition element .
Condition | Degradation (%/month) |
---|---|
25°C, 60% RH | 12.4 |
4°C, desiccated | 0.8 |
Aqueous pH 7.4 | 28.9 |
The compound shows marked instability in aqueous media, necessitating lyophilized storage for long-term preservation.
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